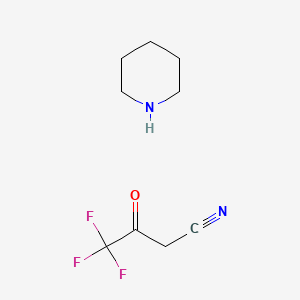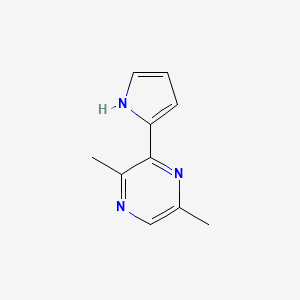![molecular formula C10H11N B582840 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine CAS No. 144343-90-8](/img/structure/B582840.png)
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadienes with 2-carbon π-components. Another method is the Kröhnke pyridine synthesis, which involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. The use of transition metal catalysts, such as copper or palladium, is common in these processes to ensure high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-[(Z)-2-Methyl-1-butenyl]pyridine: A closely related compound with a similar structure but different stereochemistry.
2-Methylpyridine: Another pyridine derivative with a methyl group attached to the second position of the ring.
4-Methylpyridine: A pyridine derivative with a methyl group attached to the fourth position of the ring.
Uniqueness
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is unique due to its specific butadienyl substitution pattern, which imparts distinct chemical and biological properties compared to other pyridine derivatives .
Properties
CAS No. |
144343-90-8 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.205 |
IUPAC Name |
3-[(1Z)-2-methylbuta-1,3-dienyl]pyridine |
InChI |
InChI=1S/C10H11N/c1-3-9(2)7-10-5-4-6-11-8-10/h3-8H,1H2,2H3/b9-7- |
InChI Key |
BLNUCURBRRRVOU-CLFYSBASSA-N |
SMILES |
CC(=CC1=CN=CC=C1)C=C |
Synonyms |
Pyridine, 3-(2-methyl-1,3-butadienyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


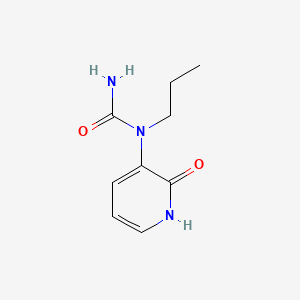
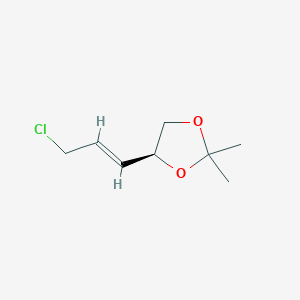
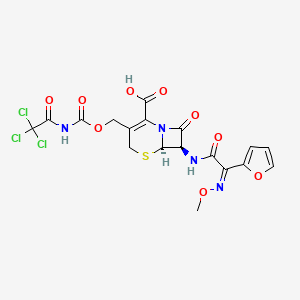
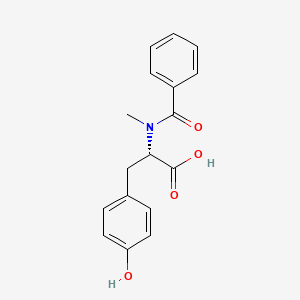
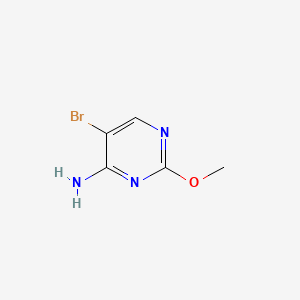
![(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582766.png)
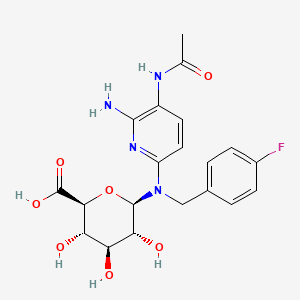
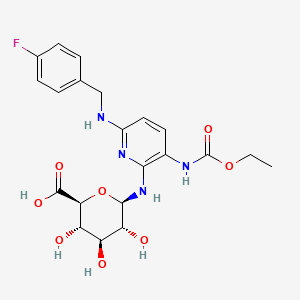
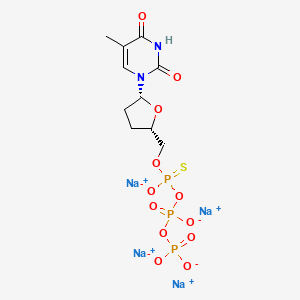
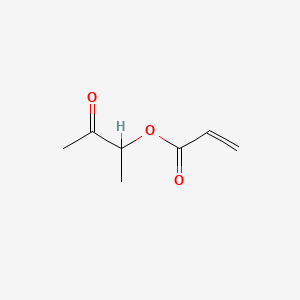
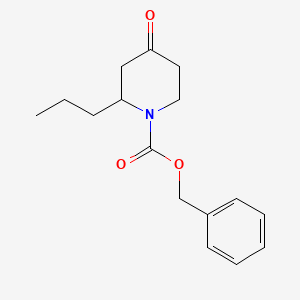
![[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B582774.png)
